Isocalamendiol vs. Calamendiol: Definitive Stereochemical Identity as a Critical Selection Criterion
Isocalamendiol is defined by its distinct stereochemistry as the (1R,4S,4aR,8aS)-isomer , setting it apart from its stereoisomer, calamendiol. Both share the identical molecular formula C15H26O2 and molecular weight (238.37 g/mol) [1], and both have been co-isolated from the same plant source, Acorus calamus L. [2]. This stereochemical divergence is a primary factor for procurement decisions, as it fundamentally alters molecular recognition in chiral biological environments, rendering the two non-interchangeable.
| Evidence Dimension | Stereochemical configuration |
|---|---|
| Target Compound Data | (1R,4S,4aR,8aS)-4-isopropyl-1-methyl-6-methyleneoctahydro-1,4a(2H)-naphthalenediol |
| Comparator Or Baseline | Calamendiol: (1R,4S,4aR)-stereoisomer of isocalamendiol [1] |
| Quantified Difference | Distinct chiral centers / IUPAC designation |
| Conditions | IUPAC nomenclature based on defined stereocenters |
Why This Matters
This provides a definitive, quantifiable metric for identity verification and ensures the correct enantiomer is procured for chiral-specific assays.
- [1] Wikidata. Calamendiol (Q82931210). View Source
- [2] Wu LJ, et al. Studies on the constituents of the roots of Acorus calamus L. Yakugaku Zasshi. 1994 Mar;114(3):182-5. View Source
